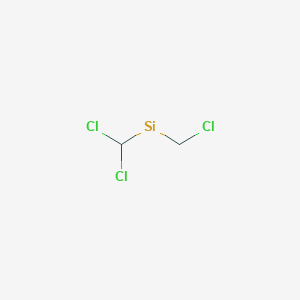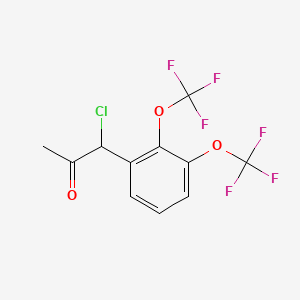
Chloromethyl(dichloromethyl)silicon
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Chloromethyl)(dichloromethyl)silane, also known as dichloro(chloromethyl)methylsilane, is an organosilicon compound with the molecular formula C₂H₅Cl₃Si. This compound is characterized by the presence of both chloromethyl and dichloromethyl groups attached to a silicon atom. It is a colorless liquid with a boiling point of approximately 121-122°C . This compound is primarily used in the synthesis of other organosilicon compounds and as an intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: (Chloromethyl)(dichloromethyl)silane can be synthesized through the reaction of chloromethylsilane with dichloromethylsilane under controlled conditions. The reaction typically involves the use of a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the production of (chloromethyl)(dichloromethyl)silane involves the chlorination of methylsilane derivatives. The process is optimized to achieve high yields and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
Types of Reactions:
Substitution Reactions: (Chloromethyl)(dichloromethyl)silane undergoes nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Reduction: It can be reduced to form simpler organosilicon compounds.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols.
Catalysts: Lewis acids or bases to facilitate substitution reactions.
Solvents: Non-polar solvents like toluene or hexane are commonly used.
Major Products Formed:
Silanols: Formed through hydrolysis.
Organosilicon Compounds: Various derivatives depending on the nucleophile used in substitution reactions.
科学的研究の応用
(Chloromethyl)(dichloromethyl)silane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify surfaces and enhance biocompatibility.
作用機序
The mechanism of action of (chloromethyl)(dichloromethyl)silane involves its reactivity with nucleophiles, leading to the formation of new silicon-carbon or silicon-oxygen bonds. The molecular targets include various functional groups in organic molecules, allowing for the modification of these molecules to achieve desired properties. The pathways involved typically include nucleophilic substitution and hydrolysis reactions .
類似化合物との比較
Dichloromethylsilane: Similar in structure but lacks the chloromethyl group.
Chloromethylsilane: Contains only one chlorine atom attached to the silicon.
Dimethyldichlorosilane: Contains two methyl groups instead of chloromethyl and dichloromethyl groups.
Uniqueness: (Chloromethyl)(dichloromethyl)silane is unique due to the presence of both chloromethyl and dichloromethyl groups, which provide it with distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of applications compared to its simpler counterparts .
特性
分子式 |
C2H3Cl3Si |
|---|---|
分子量 |
161.48 g/mol |
InChI |
InChI=1S/C2H3Cl3Si/c3-1-6-2(4)5/h2H,1H2 |
InChIキー |
QZJMLSFFZPZGIV-UHFFFAOYSA-N |
正規SMILES |
C([Si]C(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]piperidine](/img/structure/B14068087.png)
![2-(Bromomethyl)-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14068094.png)
![2-methylimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B14068105.png)


![3-(4-Phenoxyphenyl)-1-[(3R)-1-(phenylmethyl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14068117.png)

